![molecular formula C17H18N4O3S B2842437 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone CAS No. 831187-11-2](/img/structure/B2842437.png)
1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone
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Description
1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Development of New Heterocyclic Derivatives
Research has focused on synthesizing various diheteroaryl thienothiophene derivatives, highlighting methods for creating bis-pyrimidine, bis-pyrazole, and bis-triazolo-pyrimidine derivatives among others. These studies provide insights into the chemical characterizations of these compounds, illustrating the versatility of the core structure for generating a wide array of heterocyclic compounds with potential for further biological and chemical application studies (Mabkhot, Al-Majid, & Alamary, 2011).
Utility in Heterocyclic Synthesis
The utility of similar compounds in the synthesis of heterocyclic systems like thiophene, oxazole, and triazole has been discussed. These compounds serve as critical intermediates, highlighting their importance in developing new synthetic routes for biological and medicinal exploration (Salem, Helal, Alzahrani, & Gouda, 2021).
Potential Biological Activities
Exploration of Biological Activities
Some derivatives have been evaluated for their antimicrobial properties, indicating that certain newly synthesized compounds exhibit moderate effects against bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Inhibition of Biological Targets
There is research into the synthesis of novel compounds as potential inhibitors of biological targets such as 15-lipoxygenase. This illustrates the application of these compounds in therapeutic contexts, specifically in inflammation and other disease states (Asghari et al., 2016).
Methodological Innovations
- Innovations in Synthetic Methodologies: The articles discuss various synthetic strategies, including the use of catalysis and one-pot procedures, to efficiently generate complex heterocyclic structures. These methodologies contribute significantly to the field of organic synthesis by providing more efficient, versatile, and scalable routes to a wide range of heterocyclic compounds (Khashi, Davoodnia, & Rao Lingam, 2015).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-16(21-17(18-10)19-11(2)20-21)25-9-13(22)12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGNOPUENPAVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone |
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